

# GSK6853: A Technical Guide to a Highly Selective BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | GSK6853   |           |  |  |
| Cat. No.:            | B15570549 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK6853 is a potent and exceptionally selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4][5]. BRPF1 is a crucial scaffolding protein essential for the assembly and function of the MYST family of histone acetyltransferase (HAT) complexes. These complexes play a fundamental role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer. GSK6853 provides the scientific community with a valuable tool to investigate the specific biological functions of the BRPF1 bromodomain and to explore its therapeutic potential. This guide offers an in-depth overview of GSK6853, including its biochemical and cellular activities, selectivity profile, and detailed methodologies for key experimental assays.

### **Data Presentation**

The following tables summarize the quantitative data for **GSK6853**, showcasing its potency, selectivity, and cellular engagement.

## Table 1: In Vitro Potency of GSK6853 against BRPF1



| Assay Type | Parameter | Value  | Reference |
|------------|-----------|--------|-----------|
| TR-FRET    | pIC50     | 8.1    |           |
| TR-FRET    | IC50      | 8 nM   |           |
| BROMOscan  | pKd       | 9.5    |           |
| BROMOscan  | Kd        | 0.3 nM | -         |

Table 2: Selectivity Profile of GSK6853

| Target                    | Assay Type | Parameter | Value | Selectivity<br>vs. BRPF1 | Reference |
|---------------------------|------------|-----------|-------|--------------------------|-----------|
| BRPF2                     | TR-FRET    | pIC50     | 5.1   | >900-fold                |           |
| BRPF3                     | TR-FRET    | pIC50     | 4.8   | >1000-fold               |           |
| BRD4 (BD1)                | TR-FRET    | pIC50     | 4.7   | >1000-fold               |           |
| BRD4 (BD2)                | TR-FRET    | pIC50     | <4.3  | >1000-fold               | •         |
| BET Family                | BROMOscan  | -         | -     | >500-fold                | •         |
| Other<br>Bromodomai<br>ns | BROMOscan  | -         | -     | >1600-fold               |           |

Table 3: Cellular Activity and Physicochemical Properties of GSK6853



| Assay Type                                | Parameter                      | Value | Cell Line | Reference |
|-------------------------------------------|--------------------------------|-------|-----------|-----------|
| NanoBRET<br>Cellular Target<br>Engagement | pIC50                          | 7.7   | -         |           |
| NanoBRET<br>Cellular Target<br>Engagement | IC50                           | 20 nM | -         |           |
| Chemoproteomic<br>Competition<br>Binding  | pIC50<br>(endogenous<br>BRPF1) | 8.6   | HuT-78    |           |
| Physicochemical<br>Properties             | Parameter                      | Value | Units     | Reference |
| Chrom logD pH<br>7.4                      | -                              | 2.0   | -         |           |
| CLND Solubility                           | -                              | 140   | μg/mL     |           |

# Table 4: In Vivo Pharmacokinetics of GSK6853 in Male

**CD1 Mice** 

| Administrat ion Route    | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | Bioavailabil<br>ity (%) | Reference |
|--------------------------|-----------------|-----------------|----------|-------------------------|-----------|
| Intravenous<br>(IV)      | 1               | -               | -        | -                       |           |
| Oral (PO)                | 3               | 42              | 1.5      | 22                      |           |
| Intraperitonea<br>I (IP) | 3               | 469             | 0.25     | 85                      | _         |

## **Signaling Pathway and Mechanism of Action**

BRPF1 acts as a scaffold within the MOZ/MORF HAT complexes, which also include the catalytic subunit (MOZ or MORF), ING5, and EAF6. The bromodomain of BRPF1 recognizes



and binds to acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions. This leads to the acetylation of histone H3, a key mark for transcriptional activation. By selectively inhibiting the BRPF1 bromodomain, **GSK6853** prevents the recruitment of the MYST complex to chromatin, thus modulating gene expression.



Click to download full resolution via product page

Caption: **GSK6853** inhibits the BRPF1 bromodomain, preventing MYST complex recruitment and histone acetylation.



## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. Note that these are generalized protocols and may require optimization for specific experimental conditions.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of **GSK6853** to the BRPF1 bromodomain.





#### Click to download full resolution via product page

Caption: Workflow for the TR-FRET based BRPF1 bromodomain binding assay.

#### Methodology:

- Reagents:
  - His-tagged BRPF1 bromodomain protein.
  - Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
  - Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).
  - Streptavidin-d2 (acceptor).
  - Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
  - GSK6853 serially diluted in assay buffer.
- Procedure:
  - 1. Add GSK6853 dilutions to a low-volume 384-well plate.
  - 2. Add a pre-mixed solution of His-tagged BRPF1 bromodomain and Tb-conjugated anti-His antibody.
  - 3. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
  - 4. Add a pre-mixed solution of biotinylated H4K12ac peptide and streptavidin-d2.
  - 5. Incubate for 60-120 minutes at room temperature, protected from light.
  - 6. Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission detection at approximately 620 nm (for Terbium) and 665 nm (for d2).
  - 7. The TR-FRET signal is expressed as the ratio of the acceptor to donor fluorescence. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor



concentration and fitting the data to a four-parameter dose-response curve.

## **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat released or absorbed during the binding of **GSK6853** to the BRPF1 bromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy ( $\Delta$ H).



Click to download full resolution via product page

Caption: Generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.



#### Methodology:

- Sample Preparation:
  - Purified BRPF1 bromodomain protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
  - GSK6853 is dissolved in the final dialysis buffer to ensure no buffer mismatch.
  - All solutions should be degassed prior to use.
- Procedure:
  - 1. The sample cell of the ITC instrument is loaded with the BRPF1 protein solution (typically at a concentration of 10-50  $\mu$ M).
  - 2. The injection syringe is filled with the **GSK6853** solution (typically at a 10-fold higher concentration than the protein).
  - 3. After thermal equilibration, a series of small injections (e.g., 2  $\mu$ L) of the **GSK6853** solution are made into the sample cell.
  - 4. The heat change associated with each injection is measured.
  - 5. The integrated heat data is plotted against the molar ratio of GSK6853 to BRPF1. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

### NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of **GSK6853** to engage the BRPF1 bromodomain within living cells.





Click to download full resolution via product page

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

#### Methodology:

- Cell Culture and Transfection:
  - Cells (e.g., HEK293T) are transiently transfected with plasmids encoding for a NanoLuc® luciferase-BRPF1 bromodomain fusion protein (the BRET donor) and a HaloTag®-Histone



H3 fusion protein (the BRET acceptor).

- Procedure:
  - 1. Transfected cells are harvested and plated in a white 96-well plate.
  - 2. The HaloTag® NanoBRET™ 618 Ligand (the fluorescent tracer) is added to the cells and allowed to equilibrate.
  - 3. Serial dilutions of **GSK6853** are added to the wells.
  - 4. The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescence reaction.
  - 5. The plate is read immediately on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
  - 6. The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration. A decrease in the BRET signal indicates displacement of the HaloTag-Histone H3 from the NanoLuc-BRPF1 by GSK6853.

## **Conclusion**

**GSK6853** is a highly potent and selective BRPF1 bromodomain inhibitor with excellent cellular activity. Its well-characterized biochemical and cellular profiles, along with its favorable in vivo pharmacokinetic properties, make it an invaluable tool for dissecting the biological roles of the BRPF1 bromodomain. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize **GSK6853** in their studies to further elucidate the function of BRPF1 in health and disease and to explore its potential as a therapeutic target. It is recommended to use a concentration of no higher than 1  $\mu$ M in cell-based assays to minimize the risk of off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 4. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GSK6853: A Technical Guide to a Highly Selective BRPF1 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570549#gsk6853-as-a-selective-brpf1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com